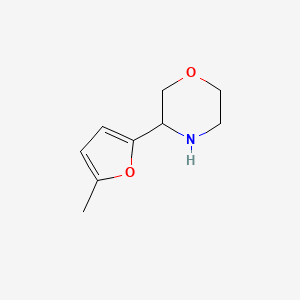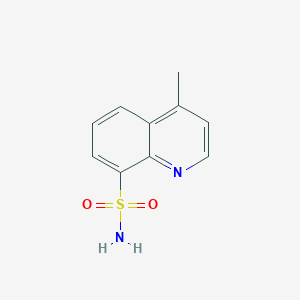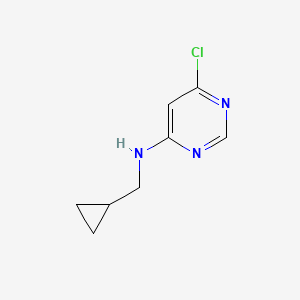
1-(4-Bromophenyl)-2-(3-hydroxypiperidin-1-yl)ethan-1-one
Vue d'ensemble
Description
1-(4-Bromophenyl)-2-(3-hydroxypiperidin-1-yl)ethan-1-one, or 4-bromo-3-hydroxypiperidine (4-BHP) is an organic compound that has been extensively studied for its potential medical and scientific applications. 4-BHP is a cyclic amine derivative of piperidine, a heterocyclic organic compound found in many plants and animals. It has a wide range of uses in the pharmaceutical, chemical, and agricultural industries.
Applications De Recherche Scientifique
Synthesis and Characterization
The synthesis of related bromophenyl compounds has been explored for their potential applications in various fields, including antimicrobial studies. For example, Sherekar et al. (2021) demonstrated the synthesis and characterization of a series of compounds prepared by refluxing bromonaphthalen-ol with acetic acid, which were further processed to synthesize compounds with excellent antimicrobial activities (Sherekar, Kakade, & Padole, 2021). Similarly, the synthesis and structural elucidation of bromophenyl derivatives have been detailed, highlighting their significance in the development of new materials with potential biomedical applications (Patil, Pathan, & Zangade, 2021).
Biological Evaluation and Antimicrobial Studies
The antimicrobial properties of bromophenyl compounds have been a focal point of research, providing insights into their potential as antimicrobial agents. The study by Sherekar et al. mentioned above is a prime example, where synthesized compounds showed promising antimicrobial activity, suggesting their application in developing new antimicrobial agents (Sherekar, Kakade, & Padole, 2021).
Chemical Reactions and Mechanistic Studies
Research has also delved into the chemical reactions involving bromophenyl compounds, studying their interactions and mechanistic pathways. Artamkina et al. (2008) investigated the palladium-catalyzed amination of meso-bromophenyl(polyalkyl)porphyrins with cyclic secondary amines, including hydroxypiperidines, revealing the complex chemical behavior and potential applications of these compounds in synthesizing porphyrin-based materials (Artamkina et al., 2008).
Material Science and Polymer Chemistry
The relevance of bromophenyl derivatives extends to material science and polymer chemistry, where their incorporation into polymers and other materials can lead to new functionalities. For instance, the synthesis and application of functional alkoxyamines based on bromophenyl compounds for the preparation of well-defined star polymers have been reported, showcasing their utility in creating advanced polymer architectures (Miura & Yoshida, 2002).
Propriétés
IUPAC Name |
1-(4-bromophenyl)-2-(3-hydroxypiperidin-1-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BrNO2/c14-11-5-3-10(4-6-11)13(17)9-15-7-1-2-12(16)8-15/h3-6,12,16H,1-2,7-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBKVOGBVXQGVPD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC(=O)C2=CC=C(C=C2)Br)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Bromophenyl)-2-(3-hydroxypiperidin-1-yl)ethan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



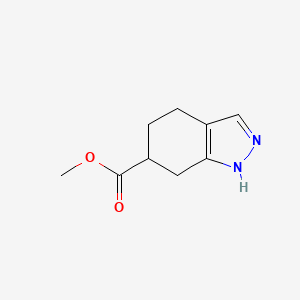
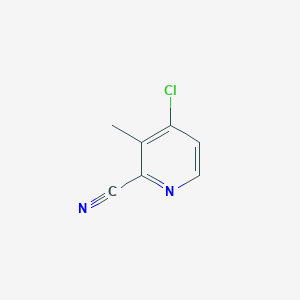
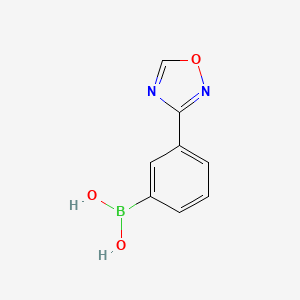
amine](/img/structure/B1464056.png)
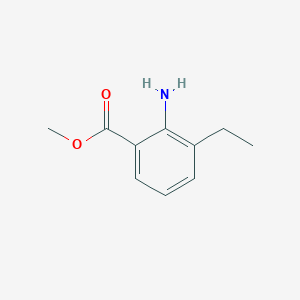
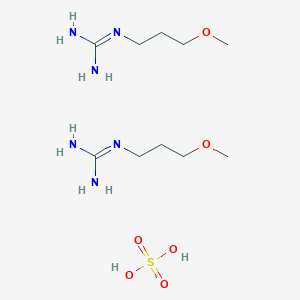
![[2-(4-Methoxyphenyl)-1-methylpiperidin-3-yl]methanamine](/img/structure/B1464060.png)
![N-(2,5-difluorophenyl)-7-hydroxy-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxamide](/img/structure/B1464063.png)
![1-[(6-methoxypyridin-3-yl)methyl]-1H-1,3-benzodiazol-2-amine](/img/structure/B1464064.png)
![1-Chloro-2-[difluoro(phenyl)methyl]benzene](/img/structure/B1464065.png)

